![molecular formula C12H14N4O2S B3082164 3-{[(4-氨基-5-甲基-4H-1,2,4-三唑-3-基)硫代]-甲基}-4-甲氧基苯甲醛 CAS No. 1119452-75-3](/img/structure/B3082164.png)

3-{[(4-氨基-5-甲基-4H-1,2,4-三唑-3-基)硫代]-甲基}-4-甲氧基苯甲醛

描述

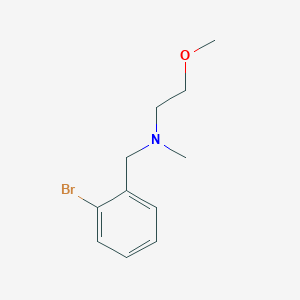

The compound “3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group also appears to have a methoxy substituent .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and benzaldehyde group could impact its solubility and reactivity .科学研究应用

合成和结构研究

- 该化合物已被用于合成新的席夫碱及其铜(I)配合物,其特征在于红外光谱、元素分析和 X 射线衍射研究 (Ghassemzadeh 等,2005)。

- 类似的研究涉及 AMTT 型席夫碱和两个 CuI 配合物的合成,其中席夫碱配体通过其硫原子与铜离子配位 (Tabatabaee 等,2009)。

抗菌活性

- 使用该化合物合成的新型 1,2,4-三唑衍生物对各种测试微生物表现出良好至中等的抗菌活性 (Bektaş 等,2007)。

分子和电子研究

- 对相关杂环化合物进行了全面的分子、电子、非线性光学和光谱分析,以了解它们的结构和电子性质 (Beytur 和 Avinca,2021)。

药理学研究

- 涉及三唑衍生物的噻唑烷酮和曼尼希碱的研究突出了它们在抗菌和抗结核活动中的潜力 (Dave 等,2007)。

结构表征和晶体研究

- 基于该化合物及其配合物的席夫碱的合成和晶体结构已被广泛研究,有助于理解分子结构和键合相互作用 (Heshmatpour 等,2007)。

抗癌评价

- 合成了该化合物的某些衍生物并筛选了其抗癌活性,显示了在各种癌症类型中的潜力 (Bekircan 等,2008)。

抗氧化剂和酶抑制研究

- 研究了源自该化合物的金属基三唑化合物的抗氧化、酶抑制和抗菌特性,表明与金属离子螯合后生物活性增强 (Sumrra 等,2018)。

作用机制

Target of Action

It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been extensively investigated for their therapeutic applications . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Mode of Action

Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This interaction can lead to changes in the cell, often inhibiting growth or leading to cell death.

Biochemical Pathways

It is known that azoles, including 1,2,4-triazoles, can interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This interference can disrupt the integrity of the cell membrane, leading to cell death.

Result of Action

It is known that azoles, including 1,2,4-triazoles, can have antifungal effects, often leading to the death of the fungal cell .

安全和危害

未来方向

属性

IUPAC Name |

3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-14-15-12(16(8)13)19-7-10-5-9(6-17)3-4-11(10)18-2/h3-6H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFDLGJHMZAHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC2=C(C=CC(=C2)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082086.png)

![(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid](/img/structure/B3082087.png)

![5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid](/img/structure/B3082094.png)

![10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082095.png)

![2,3-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082098.png)

![1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B3082128.png)

![4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3082136.png)

![(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B3082144.png)

![4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082146.png)

![4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082154.png)

![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)